molecular formula C8H8FNO2 B13064640 2-(3-Fluoropyridin-4-yl)propanoic acid

2-(3-Fluoropyridin-4-yl)propanoic acid

Cat. No.: B13064640
M. Wt: 169.15 g/mol
InChI Key: BDFRMVLIXGGOMZ-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, where a fluorine atom is substituted at the 3-position of the pyridine ring, and a propanoic acid group is attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-4-yl)propanoic acid typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of fluoropyridine derivatives often involves large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoropyridin-4-yl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-4-7(6)9/h2-5H,1H3,(H,11,12)

InChI Key

BDFRMVLIXGGOMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)F)C(=O)O

Origin of Product

United States

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